![molecular formula C17H16Cl2N2O3S B2556201 Propyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 361478-27-5](/img/structure/B2556201.png)
Propyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of tetrahydropyridine, which is a class of compounds that includes many biologically active molecules . The compound also contains a cyano group (CN), a sulfanyl group (SH), and an acetate group (COOCH3), which could potentially contribute to its reactivity and biological activity.
Chemical Reactions Analysis
The reactivity of this compound could potentially be influenced by the presence of the cyano, sulfanyl, and acetate groups. For example, the cyano group could potentially undergo addition reactions, while the sulfanyl group could potentially undergo oxidation or substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthetic Scope and Computational Chemistry
A study explores the experimental and computational aspects of the cyclization reactions of aryl substituted benzyl 1-alkynyl sulfides, leading to the formation of 2-aryl 2,3-dihydrothiophenes. The process is influenced by electron-withdrawing groups on the aromatic ring and involves rapid proton exchanges and tautomerism of the alkynyl unit prior to cyclization. This research provides insights into the mechanisms and synthetic applications of sulfanyl-substituted compounds similar to the one , highlighting the role of base-induced 5-endo cyclization processes (Motto et al., 2011).
Catalysis and Chemical Transformations
Research on sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester demonstrates its utility as a catalyst for the formylation and acetylation of alcohols under mild conditions. This work underscores the potential of sulfuric acid derivatives in catalyzing chemical transformations, suggesting applications for compounds with similar sulfanyl groups in synthetic chemistry (Niknam & Saberi, 2009).
Chemiluminescence and Organic Synthesis
The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals their base-induced chemiluminescence. This research points to the diverse chemical behavior of sulfanyl-substituted compounds and their potential applications in developing chemiluminescent materials for analytical and synthetic purposes (Watanabe et al., 2010).
Advanced Oxidation Processes
An investigation into the degradation of 2,4-dichlorophenoxyacetic acid using advanced oxidation processes identifies various organic intermediates. This study showcases the reactivity of chlorinated organic compounds in environmental remediation technologies and suggests the potential involvement of compounds with similar structures in environmental chemistry applications (Sun & Pignatello, 1993).
Antioxidant Properties and Natural Products
Research on propolis from Anhui, China, evaluates the antioxidant activities of different extract fractions, highlighting the role of phenolics in natural product chemistry. This study may inspire further research into the antioxidant properties of synthetic compounds with structural similarities to those found in natural products (Yang et al., 2011).
Eigenschaften
IUPAC Name |
propyl 2-[[5-cyano-4-(2,3-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-2-6-24-15(23)9-25-17-12(8-20)11(7-14(22)21-17)10-4-3-5-13(18)16(10)19/h3-5,11H,2,6-7,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCFKPXNEAFYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)
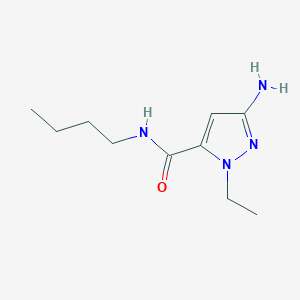
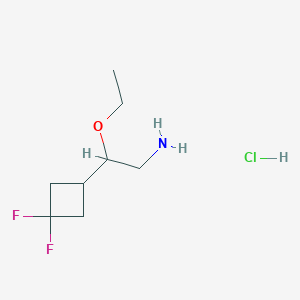
![(11bS)-N-(2-Benzoylphenyl)-3,5-dihydro-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2556126.png)

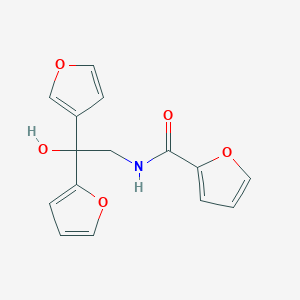
![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)
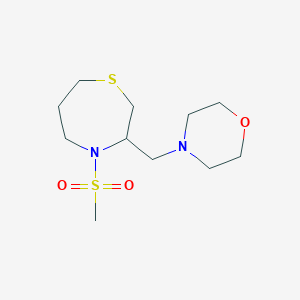
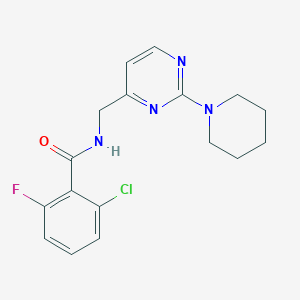
![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)
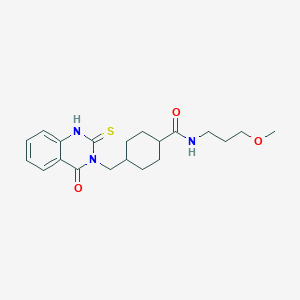
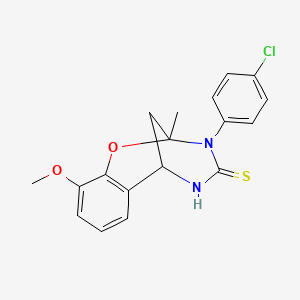
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2556141.png)